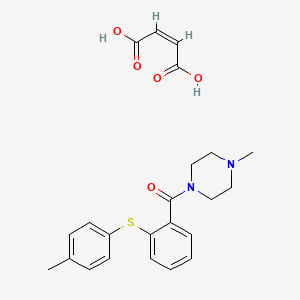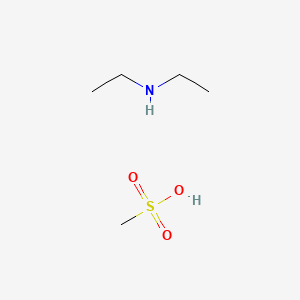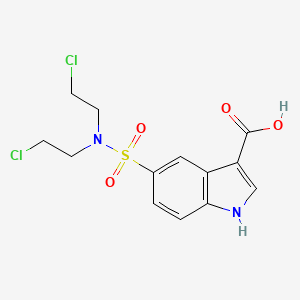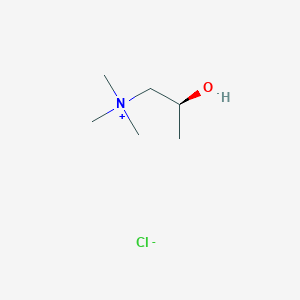
P7R2BX5Wus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S)-2-Hydroxypropyl)trimethylazanium chloride, identified by the Unique Ingredient Identifier (UNII) P7R2BX5Wus, is a quaternary ammonium compound. It is known for its antibacterial properties and is used in various applications, including the synthesis of hydrogels and as a reagent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-2-hydroxypropyl)trimethylazanium chloride typically involves the reaction of chitosan with glycidyltrimethylammonium chloride. This reaction results in the formation of N-[(2-hydroxy-3-trimethylammonium)propyl]chitosan chloride, which is a highly charged polymer . Another method involves the free-radical inverse microemulsion and solution polymerization techniques to prepare water-soluble ionic terpolymers .
Industrial Production Methods
Industrial production methods for ((2S)-2-hydroxypropyl)trimethylazanium chloride include the optimization of polymerizable microemulsion formulations using surfactant screening and the hydrophilic-lipophilic balance (HLB) concept. The reactions are typically carried out at controlled temperatures to achieve high conversions and molecular masses .
Chemical Reactions Analysis
Types of Reactions
((2S)-2-Hydroxypropyl)trimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Degradation Reactions: Trialkylammonium salts, including ((2S)-2-hydroxypropyl)trimethylazanium chloride, can degrade through thermal degradation, leading to the formation of methyl iodide and the parent aniline.
Common Reagents and Conditions
Common reagents used in reactions with ((2S)-2-hydroxypropyl)trimethylazanium chloride include strong acids like hydrochloric acid and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of solvents like water or alcohols .
Major Products Formed
The major products formed from the reactions of ((2S)-2-hydroxypropyl)trimethylazanium chloride include various substituted ammonium salts and degradation products like methyl iodide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ((2S)-2-hydroxypropyl)trimethylazanium chloride involves its interaction with bacterial cell membranes. The quaternary ammonium groups in the compound disrupt the cell membrane integrity, leading to cell lysis and death. This antibacterial activity is primarily due to the presence of quaternary ammonium groups that interact with the negatively charged components of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Poly(methacryloyloxyethyl trimethylammonium chloride-acrylamide): This compound is similar in structure and function, used in applications like oil exploration and wastewater treatment.
Trimethylsilyl chloride: Another quaternary ammonium compound used in organic chemistry for various reactions.
Uniqueness
((2S)-2-Hydroxypropyl)trimethylazanium chloride is unique due to its high charge density and strong antibacterial properties. Its ability to form hydrogels with enhanced mechanical and antibacterial properties makes it particularly valuable in biomedical and industrial applications .
Properties
CAS No. |
117522-96-0 |
|---|---|
Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.65 g/mol |
IUPAC Name |
[(2S)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1/t6-;/m0./s1 |
InChI Key |
RUUHDEGJEGHQKL-RGMNGODLSA-M |
Isomeric SMILES |
C[C@@H](C[N+](C)(C)C)O.[Cl-] |
Canonical SMILES |
CC(C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


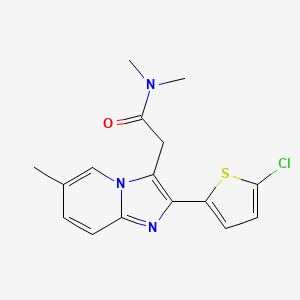
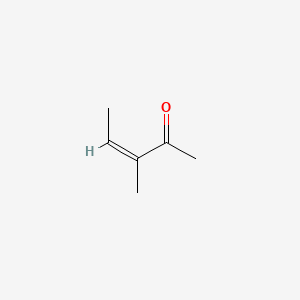

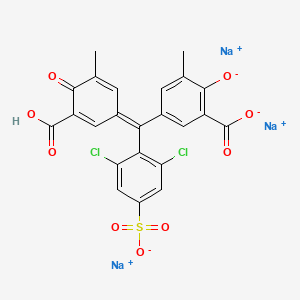
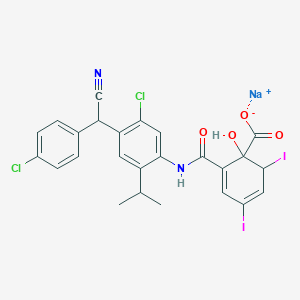
![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
